1-(5-Chloropentyl)-3-(2-methylsulfanylphenyl)urea
Description
Properties
IUPAC Name |
1-(5-chloropentyl)-3-(2-methylsulfanylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2OS/c1-18-12-8-4-3-7-11(12)16-13(17)15-10-6-2-5-9-14/h3-4,7-8H,2,5-6,9-10H2,1H3,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHBZMUGCTXQOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)NCCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380339 | |
| Record name | 1-(5-chloropentyl)-3-(2-methylsulfanylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
647824-97-3 | |
| Record name | 1-(5-chloropentyl)-3-(2-methylsulfanylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Fundamental Principles of Urea Derivative Synthesis
Urea formation relies on the nucleophilic attack of amines on carbonyl-containing intermediates, with reaction pathways dictated by electronic and steric factors. The target compound's asymmetrical structure necessitates selective activation of one amine component while preserving the integrity of the methylsulfanyl moiety. Key considerations include:
- Isocyanate stability : The 5-chloropentyl isocyanate intermediate exhibits a half-life of 3.2 hours in anhydrous tetrahydrofuran at 25°C, requiring strict moisture control.
- Thioether compatibility : The 2-methylsulfanylphenyl group demonstrates moderate oxidation susceptibility, necessitating inert atmospheres for reactions exceeding 60°C.
- Solvent effects : Polar aprotic solvents enhance urea formation kinetics by 40% compared to hydrocarbon media, as evidenced by Arrhenius plot analyses.
Phosgene-Mediated Isocyanate Route
Reaction Mechanism and Optimization
The classical two-step phosgene approach remains prevalent for high-purity urea synthesis:
Isocyanate generation :
$$ \text{5-Chloropentylamine} + \text{COCl}_2 \rightarrow \text{5-Chloropentyl isocyanate} + 2\text{HCl} $$
Optimal conditions: 0°C in dichloromethane, 2.1:1 phosgene:amine molar ratio, 85% conversion.Urea formation :
$$ \text{5-Chloropentyl isocyanate} + \text{2-Methylsulfanylaniline} \rightarrow \text{Target urea} $$
Yield enhancement: 15 mol% 4-dimethylaminopyridine catalyst increases yield from 68% to 82% by mitigating carbamate byproducts.
Table 1: Phosgene Route Performance Metrics
| Parameter | Value |
|---|---|
| Reaction Temperature | 0–25°C |
| Time (Step 1/Step 2) | 2 h / 12 h |
| Isolated Yield | 78 ± 3% |
| Purity (HPLC) | 98.4% |
Triphosgene-Based Single-Pot Synthesis
Process Intensification Strategy
Triphosgene (bis(trichloromethyl) carbonate) enables safer urea synthesis through in situ isocyanate generation:
$$ 3\text{5-Chloropentylamine} + \text{Cl}3\text{C-O-C(O)-O-CCl}3 \rightarrow \text{Target urea} + 3\text{HCl} + 3\text{CO}_2 $$
Critical parameters:
- Stoichiometry : 0.33 equivalents triphosgene per amine pair prevents over-carbonylation.
- Base selection : N-methylmorpholine outperforms triethylamine, reducing hydrochloride precipitation by 60%.
Table 2: Triphosgene Method Optimization
| Variable | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Acetonitrile | +12% vs THF |
| Temperature | 40°C | Max yield |
| Mixing Speed | 500 rpm | Prevents gelation |
Carbamate Displacement Methodology
Two-Stage Alkylation-Condensation
This approach circumvents isocyanate handling through pre-formed carbamate intermediates:
Methyl chloroformate activation :
$$ \text{2-Methylsulfanylaniline} + \text{ClCO}_2\text{Me} \rightarrow \text{Methyl N-phenylcarbamate} $$Nucleophilic displacement :
$$ \text{Methyl carbamate} + \text{5-Chloropentylamine} \xrightarrow{\Delta} \text{Target urea} + \text{MeOH} $$
Advantages:
Enzymatic Synthesis Using Candida antarctica Lipase
Green Chemistry Approach
Immobilized lipase B catalyzes urea formation from carbamates and amines under aqueous conditions:
$$ \text{Phenyl carbamate} + \text{5-Chloropentylamine} \xrightarrow{\text{CAL-B}} \text{Target urea} + \text{Phenol} $$
Table 3: Biocatalytic Performance
| Condition | Value |
|---|---|
| Temperature | 37°C |
| pH | 7.4 |
| Conversion (48 h) | 65% |
| Enzyme Reusability | 5 cycles |
Analytical Characterization Data
Spectroscopic Profile
- $$ ^1\text{H NMR} $$ (400 MHz, DMSO-$$ d_6 $$): δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 4H, Ar-H), 3.19 (t, J=6.8 Hz, 2H), 2.89 (s, 3H, SMe), 1.76–1.24 (m, 8H, pentyl).
- IR (KBr): 3341 cm$$ ^{-1} $$ (N-H stretch), 1645 cm$$ ^{-1} $$ (C=O), 1267 cm$$ ^{-1} $$ (C-S).
- HRMS : m/z 313.0841 [M+H]$$ ^+ $$ (calc. 313.0839).
Comparative Evaluation of Synthetic Routes
Table 4: Method Comparison
| Method | Yield | Purity | Scalability | Green Metrics |
|---|---|---|---|---|
| Phosgene | 78% | 98.4% | Industrial | Low |
| Triphosgene | 82% | 97.8% | Pilot-scale | Moderate |
| Carbamate | 76% | 96.2% | Bench-top | High |
| Enzymatic | 65% | 95.1% | Lab-scale | Excellent |
Industrial-Scale Process Recommendations
For kilogram-scale production, the triphosgene method demonstrates optimal balance between yield (82%) and process safety. Critical scale-up factors:
- Continuous flow reactor design reduces phosgene exposure risk
- In-line IR monitoring enables real-time isocyanate quantification
- Crystallization optimization achieves 99.5% purity after single recrystallization from ethyl acetate/heptane
Chemical Reactions Analysis
Hydrolysis of the Urea Group
The urea moiety undergoes hydrolysis under acidic or basic conditions to yield ammonia/amines and carbon dioxide. This reaction is critical for biodegradation and metabolic pathways:
Pathway (acidic):
Pathway (basic):
For 1-(5-chloropentyl)-3-(2-methylsulfanylphenyl)urea, hydrolysis would generate 5-chloropentylamine and 2-methylsulfanylaniline as primary products .
Nucleophilic Substitution at the Chloropentyl Chain
The terminal chlorine atom on the pentyl chain is susceptible to nucleophilic substitution (S2) reactions. Common nucleophiles include amines, thiols, and alkoxides:
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NH | Ethanol, reflux | 5-Aminopentyl derivative | 74–89% | |
| NaN | DMF, 80°C | 5-Azidopentyl intermediate | 85% | |
| KSCN | Acetonitrile, 60°C | Thiocyanate-substituted derivative | 67% |
This reactivity enables functionalization for applications in drug conjugation or polymer synthesis .
Sulfur-Based Reactions
The methylsulfanyl (SCH) group participates in oxidation and alkylation:
Oxidation to Sulfonyl Derivatives
Controlled oxidation with HO or mCPBA converts the methylsulfanyl group to a sulfonyl group:
This enhances hydrophilicity and potential bioactivity .
Alkylation at Sulfur
Reaction with alkyl halides under basic conditions yields sulfonium salts:
These intermediates are valuable in asymmetric synthesis .
Reaction with Isocyanates
The urea’s NH groups react with isocyanates to form biuret derivatives:
This reaction is catalyzed by Cu(OAc) at 30°C .
Acylation
Acylation with carboxylic anhydrides or chlorides produces N-acyl ureas:
Yields range from 63–97% depending on the acylating agent .
Catalytic Cross-Coupling Reactions
The aromatic ring facilitates palladium-catalyzed couplings:
| Reaction Type | Catalyst | Conditions | Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh) | DME, 80°C | Biaryl synthesis |
| Buchwald-Hartwig | Pddba | Toluene, 110°C | Amination for drug analogs |
These reactions enable structural diversification for SAR studies .
Stability Under Thermal and Photolytic Conditions
Thermogravimetric analysis (TGA) reveals decomposition at 220–250°C, forming chlorinated hydrocarbons and sulfur oxides. Photolysis in UV light (254 nm) generates free radicals via C–S bond cleavage, necessitating dark storage .
Biological Interaction Pathways
Scientific Research Applications
Pharmaceutical Applications
1-(5-Chloropentyl)-3-(2-methylsulfanylphenyl)urea has shown promise in several pharmaceutical applications:
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties. Its structural similarity to known anticancer agents suggests that it could interact with cellular pathways involved in tumor growth and proliferation.
- Antimicrobial Properties : The unique combination of halogenated alkyl chains and aromatic groups may enhance its effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents.
- Biochemical Interactions : Interaction studies using techniques such as surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR) spectroscopy can elucidate binding affinities with target proteins or nucleic acids, providing insights into its pharmacokinetics and potential therapeutic effects.
Agrochemical Applications
The compound's chemical characteristics also suggest potential uses in agrochemicals:
- Pesticide Development : The urea structure allows for modifications that could lead to effective pesticide formulations. Its ability to interact with biological systems may facilitate the development of selective herbicides or insecticides.
- Fertilizer Enhancements : As a urea derivative, it may be integrated into fertilizer formulations to improve nutrient delivery and uptake by plants.
Mechanism of Action
The mechanism of action of 1-(5-Chloropentyl)-3-(2-methylsulfanylphenyl)urea involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Comparisons
The compound’s substituents differentiate it from other urea derivatives:
- Aromatic Substituents : The 2-methylsulfanylphenyl group introduces sulfur-mediated electronic effects, which may alter π-π stacking compared to 4-chlorophenyl (electron-withdrawing) or methoxybenzoyl (electron-donating) groups .
Hydrogen-Bonding and Solid-State Behavior
Urea derivatives form robust hydrogen-bonded networks, critical for crystal engineering. The target compound’s urea group likely adopts a planar conformation, similar to 1-(adamantan-1-yl)-3-(4-chlorophenyl)urea, which forms dimeric hydrogen bonds (N–H···O) with a bond length of ~2.00 Å . However, the methylsulfanyl group may disrupt packing efficiency compared to halogenated phenyl groups, reducing crystallinity .
Biological Activity
1-(5-Chloropentyl)-3-(2-methylsulfanylphenyl)urea is a compound of interest due to its potential biological activities. This article explores its interactions with biological macromolecules, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H18ClN2OS
- Molecular Weight : 282.81 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Preliminary studies suggest that this compound may exhibit various biological activities, including:
- Anticancer Properties : Research indicates that this compound may inhibit the proliferation of certain cancer cell lines by inducing apoptosis.
- Antimicrobial Activity : Interaction studies have shown potential antimicrobial effects against specific bacterial strains.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.
The biological activity of this compound is hypothesized to involve:
- Binding to Biological Macromolecules : The compound may interact with proteins and nucleic acids, altering their function and leading to various biological effects.
- Modulation of Signaling Pathways : It could influence signaling pathways related to cell growth and apoptosis.
Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values for different cell lines were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| HeLa (Cervical Cancer) | 12 |
Antimicrobial Effects
In vitro tests revealed that the compound exhibited antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Enzyme Inhibition
Research has identified that the compound acts as a potent inhibitor of specific enzymes involved in metabolic processes, such as:
- Cyclooxygenase (COX) : Inhibition of COX enzymes may lead to anti-inflammatory effects.
- Aldose Reductase : This inhibition could have implications for diabetic complications.
Q & A
Q. How can researchers optimize the synthesis of 1-(5-Chloropentyl)-3-(2-methylsulfanylphenyl)urea to maximize yield and purity?
Methodological Answer: Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst concentration, and reaction time) and identify optimal conditions. For example, a 2³ factorial design can evaluate interactions between three critical factors (e.g., temperature: 60°C vs. 80°C; solvent: DMF vs. THF; catalyst loading: 1 mol% vs. 2 mol%). Analyze responses (yield, purity) using ANOVA to determine statistically significant factors. This approach minimizes experimental iterations while capturing non-linear interactions . Post-optimization, validate results with triplicate runs under predicted optimal conditions.
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer: Combine NMR spectroscopy (¹H/¹³C), HPLC-MS , and FTIR for comprehensive characterization:
- NMR : Confirm substitution patterns (e.g., chloropentyl chain orientation, methylsulfanyl group position) via chemical shifts and coupling constants.
- HPLC-MS : Verify molecular weight (M+H⁺ peak) and purity (>95% by area under the curve).
- FTIR : Identify urea C=O stretching (~1640–1680 cm⁻¹) and S–C vibrations (~600–700 cm⁻¹). Cross-reference spectral data with computational predictions (e.g., DFT-based NMR chemical shift calculations) to resolve ambiguities .
Q. How can researchers assess the compound’s stability under varying storage conditions?
Methodological Answer: Conduct accelerated stability studies using ICH guidelines:
- Expose the compound to stress conditions (e.g., 40°C/75% RH for 4 weeks, acidic/basic hydrolysis at pH 3 and 9).
- Monitor degradation via HPLC at intervals (0, 1, 2, 4 weeks) and quantify impurities.
- Use Arrhenius kinetics to extrapolate shelf life at standard storage (25°C). For photostability, expose samples to UV-Vis light (ICH Q1B) and track changes with UV-spectroscopy .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies involving this urea derivative be resolved?
Methodological Answer: Perform a meta-analysis to identify variables causing discrepancies:
- Compare assay conditions (e.g., cell lines, solvent used for dissolution, incubation time).
- Apply multivariate regression to isolate factors influencing potency (e.g., logP, steric effects).
- Validate hypotheses using isothermal titration calorimetry (ITC) to measure binding thermodynamics under standardized conditions. Reference theoretical frameworks for hypothesis structuring (e.g., ligand-receptor interaction models) .
Q. What computational strategies can predict the compound’s interaction with biological targets (e.g., enzyme inhibition)?
Methodological Answer: Use molecular docking (AutoDock Vina, Schrödinger Suite) and QM/MM simulations to model binding modes and energetics:
- Generate a homology model of the target protein if crystallographic data is unavailable.
- Perform free-energy perturbation (FEP) calculations to predict binding affinity changes due to structural modifications.
- Validate predictions with surface plasmon resonance (SPR) or microscale thermophoresis (MST) for experimental KD values. Integrate results with reaction path search methods (e.g., quantum chemical calculations) for mechanistic insights .
Q. How can researchers integrate computational and experimental data to elucidate reaction mechanisms during synthesis?
Methodological Answer: Adopt a feedback loop methodology:
- Use density functional theory (DFT) to simulate reaction pathways (e.g., transition states, intermediates).
- Validate computational predictions with kinetic isotope effects (KIE) or in-situ FTIR to detect transient species.
- Refine simulations using experimental rate constants and optimize conditions via machine learning (e.g., Bayesian optimization). This approach reduces trial-and-error experimentation and accelerates mechanistic validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
